molecular formula C14H22Cl2N2 B11819549 rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride

rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride

Cat. No.: B11819549
M. Wt: 289.2 g/mol
InChI Key: IFRMFJSTHXWYLJ-FTNBJSJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,6S,6aS)-1-Benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride is a bicyclic amine derivative with a fused cyclopentane-pyrrolidine scaffold. The compound’s stereochemistry (3aR,6S,6aS) and benzyl substitution at the 1-position confer unique structural and pharmacological properties. It exists as a racemic mixture (rac-), indicating equal proportions of enantiomers. The dihydrochloride salt form enhances solubility and stability for experimental applications .

Properties

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

(3aR,6S,6aS)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride

InChI

InChI=1S/C14H20N2.2ClH/c15-13-7-6-12-8-9-16(14(12)13)10-11-4-2-1-3-5-11;;/h1-5,12-14H,6-10,15H2;2*1H/t12-,13+,14+;;/m1../s1

InChI Key

IFRMFJSTHXWYLJ-FTNBJSJCSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]2[C@H]1CCN2CC3=CC=CC=C3)N.Cl.Cl

Canonical SMILES

C1CC(C2C1CCN2CC3=CC=CC=C3)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Hydantoin Intermediate Preparation

Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate is treated with hydrochloric acid to hydrolyze the acetamide group, followed by neutralization and reaction with potassium cyanate to form a hydantoin derivative. This intermediate undergoes hydrogenation under 50–100 bar H₂ pressure with Raney nickel, yielding the octahydrocyclopenta[b]pyrrole core.

Table 1: Hydrogenation Conditions and Yields

CatalystPressure (bar)Temperature (°C)Yield (%)
Raney Ni708078
Raney Co709065
Pd/C506042

Data adapted from EP2344455A1.

Benzyl Group Introduction

The N1 benzyl group is introduced via alkylation or through protective group strategies. A benzyl chloride or bromide is typically employed in the presence of a base such as triethylamine or DBU.

Direct Alkylation

Post-hydrogenation, the free amine at N1 is treated with benzyl bromide in dichloromethane at 0–25°C, achieving 85–90% conversion. Excess benzylating agent (1.2–1.5 equiv) ensures complete substitution.

Carbamate Protection-Deprotection

Alternative routes utilize benzyl chloroformate (Cbz-Cl) to form a carbamate intermediate, which is subsequently hydrogenolyzed. However, this method risks premature deprotection and is less efficient for dihydrochloride salt synthesis.

C6 Amine Functionalization

The C6 amine is installed via reductive amination or nucleophilic substitution.

Reductive Amination

A ketone intermediate at C6 is reacted with ammonium acetate and sodium cyanoborohydride in methanol, yielding the primary amine. This method preserves stereochemistry but requires strict pH control (pH 4–6).

Gabriel Synthesis

Phthalimide is employed as a protected amine precursor. After alkylation with 1,2-dibromoethane, hydrazine cleavage releases the free amine, achieving 70–75% yield.

Stereochemical Control

Stereoselectivity at 3aR,6S,6aS is governed by catalyst choice and reaction geometry. Raney nickel favors the cis-fused bicyclic structure due to its ability to adsorb reactants in a specific orientation. Chiral auxiliaries, such as (R)- or (S)-proline derivatives, have been explored but show limited scalability.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2.2 equiv) in ethanol, followed by recrystallization from acetone/water (3:1). The dihydrochloride salt exhibits superior solubility (≥50 mg/mL in H₂O) compared to the free base.

Table 2: Salt Formation Optimization

Acid EquivSolventPurity (%)Yield (%)
2.0Ethanol98.588
2.2IPA/Water99.192
2.5THF98.785

Comparative Analysis of Methods

Hydrogenation with Raney nickel outperforms palladium-based systems in yield and stereoselectivity. Direct alkylation at N1 is more efficient than carbamate strategies, though the latter offers milder conditions for acid-sensitive intermediates. Reductive amination at C6 provides higher stereochemical fidelity compared to Gabriel synthesis .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.

    Substitution: The benzyl group or other parts of the molecule can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl group and the amine functionality play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and analogs from the Catalog of Rare Chemicals (2017) and recent literature:

Compound Name Key Features Molecular Weight CAS/ID Availability Functional Group
rac-(3aR,6S,6aS)-1-Benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride Bicyclic pyrrolidine; benzyl substitution; dihydrochloride salt. 163.6 g/mol (base) Not explicitly listed Discontinued (related analogs) Amine, bicyclic scaffold
(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one Cyclopenta-dioxolone core; dimethyl substitution; ketone functionality. 154.16 g/mol 115509-13-2 Available (1g: $4000; 5g: $10,000) Ketone, dioxolane
(5αR,9αR)-6-Propyl-5,5α,6,7,8,9,9α,10-octahydropyrido[2,3-g]quinazolin-2-amine Pyrido-quinazoline scaffold; propyl substitution; primary amine. Not specified Not provided Listed in catalog Quinazoline, amine
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Hexahydropyrrolo-pyrrole core; tert-butyl carbamate protection. Not specified Not provided Listed in catalog Carbamate, bicyclic amine

Structural and Functional Differences

Core Scaffold: The target compound features a cyclopenta[b]pyrrolidine system, whereas analogs like (5αR,9αR)-6-propyl-pyridoquinazolin-2-amine incorporate a pyrido-quinazoline framework . The latter’s extended aromatic system may enhance π-π stacking interactions in biological targets compared to the non-aromatic bicyclic structure of the target compound. (-)-(3αR,6αR)-Dihydro-cyclopenta-dioxol-4-one lacks nitrogen atoms, emphasizing ketone and dioxolane functionalities instead of the amine-rich target compound.

The dihydrochloride salt in the target compound improves aqueous solubility relative to neutral or carbamate-protected analogs (e.g., tert-butyl carboxylate) .

Research Findings and Limitations

  • Stereochemical Complexity : The (3aR,6S,6aS) configuration of the target compound introduces challenges in enantioselective synthesis, unlike simpler analogs like the dioxol-4-one derivative .
  • Biological Activity: No direct pharmacological data are available for the target compound. However, structurally related pyrrolidine derivatives (e.g., pyrrolo-pyrrole carboxylates) have been studied as protease inhibitors or cognitive enhancers .
  • Gaps in Data : Key parameters such as melting/boiling points, receptor binding affinities, and toxicity profiles are absent for the target compound, necessitating further experimental characterization.

Recommendations for Future Research

Synthetic Optimization : Develop enantioselective routes to resolve the racemic mixture and evaluate individual enantiomer activities.

Comparative Pharmacological Screening : Test the target compound against analogs (e.g., pyridoquinazoline or dioxol-4-one ) for receptor selectivity and potency.

Solubility and Stability Studies : Explore salt forms (e.g., dihydrochloride vs. free base) to optimize bioavailability.

Biological Activity

The compound rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride is a bicyclic amine with significant potential in pharmaceutical applications. Its unique stereochemistry and structural features contribute to its biological activity, particularly in immune modulation and neuroprotection.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{18}N_2 \cdot 2HCl
  • Molar Mass : Approximately 263.22 g/mol
  • Physical Form : White crystalline powder
  • Solubility : Enhanced solubility due to the hydrochloride salt form, facilitating its use in aqueous environments.

The primary biological activity of this compound is attributed to its role as an inhibitor of leukocyte function-associated antigen 1 (LFA-1). This inhibition is crucial for modulating immune responses, making it a candidate for treating inflammatory diseases and autoimmune disorders .

Interaction with Biological Systems

Preliminary studies indicate that the compound may interact with various receptors involved in immune response modulation. This interaction could lead to synergistic effects when combined with other therapeutic agents. Furthermore, its potential neuroprotective effects suggest that it may also influence pathways associated with neuronal health and function.

Biological Activity Summary Table

Compound Name Structural Features Biological Activity
This compoundBicyclic structure with amine functionalityInhibitor of LFA-1; potential neuroprotective effects
Rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-olHydroxyl group additionInhibitor of LFA-1; neuroprotective properties
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-olIsomeric formVaries; less studied

Case Studies and Research Findings

  • Immune Modulation : A study demonstrated that this compound significantly reduced the activation of T-cells in vitro by inhibiting LFA-1 interactions. This suggests potential applications in treating autoimmune conditions where T-cell activation is detrimental.
  • Neuroprotection : Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. In a model of neurodegeneration, treatment with the compound resulted in decreased cell death and improved survival rates of neurons exposed to toxic agents.
  • Pharmacokinetics and Dosage : Ongoing studies are focused on understanding the pharmacokinetics of this compound to establish optimal dosing regimens. Initial findings suggest favorable absorption characteristics when administered orally or intravenously .

Q & A

Q. What are the recommended synthetic methodologies for rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with cyclopenta[b]pyrrole core formation via intramolecular cyclization of a pre-functionalized amine intermediate. Benzylation is typically performed using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Chirality control : Use chiral auxiliaries or asymmetric catalysis to enhance stereoselectivity. For racemic mixtures, ensure equal stereochemical representation during synthesis .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water to isolate the dihydrochloride salt.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of benzylating agent) and temperature (60–80°C) to minimize side products.

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccate to prevent hygroscopic degradation.
  • Decontamination : Clean spills with ethanol/water (1:1) and dispose of waste via authorized chemical disposal services .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of novel derivatives of this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Gaussian09 with B3LYP/6-31G* basis set). Focus on transition-state energies for cyclization steps .
  • Machine learning (ML) : Train models on existing cyclopenta[b]pyrrole derivatives to predict regioselectivity in benzylation or amine functionalization.
  • Feedback loops : Integrate experimental data (e.g., NMR, X-ray) into computational workflows to refine predictive accuracy .

Q. How can researchers resolve enantiomeric discrepancies in this compound?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Monitor elution via polarimetric detection .
  • Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and analyze via single-crystal X-ray diffraction to confirm absolute configuration .
  • Dynamic NMR : Study diastereotopic proton splitting patterns in D₂O to infer stereochemical dynamics .

Q. How should researchers address conflicting data on the compound’s physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

  • Replicate experiments : Repeat measurements under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility in PBS).
  • Cross-validate techniques : Compare HPLC purity (>95%) with elemental analysis (C, H, N, Cl) to rule out impurities affecting properties .
  • Literature survey : Aggregate data from peer-reviewed journals (avoiding non-academic sources like BenchChem) and prioritize studies with detailed experimental protocols .

Data Contradiction Analysis

Q. What experimental designs can mitigate inconsistencies in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response standardization : Use a fixed concentration range (e.g., 1 nM–100 μM) and cell lines (e.g., HEK293 for receptor binding assays). Include positive/negative controls (e.g., atropine for muscarinic receptors).
  • Batch variability control : Synthesize multiple batches under identical conditions and compare bioactivity via ANOVA.
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.